molecular formula C19H18N6O3S B2361877 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 852437-02-6

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2361877
CAS No.: 852437-02-6
M. Wt: 410.45
InChI Key: LQMLRSBUJBLBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A thioether linkage (-S-) at position 6, connecting the triazolopyridazine moiety to an acetamide group.
  • An N-(5-methylisoxazol-3-yl)acetamide tail, which introduces hydrogen-bonding capabilities and metabolic stability due to the isoxazole ring’s resistance to oxidation .

This compound is synthesized via nucleophilic substitution reactions involving thiol intermediates and aromatic carboxylic acids in phosphorus oxychloride, a method validated for analogous triazolopyridazine derivatives .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-3-27-14-6-4-13(5-7-14)19-22-21-16-8-9-18(23-25(16)19)29-11-17(26)20-15-10-12(2)28-24-15/h4-10H,3,11H2,1-2H3,(H,20,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMLRSBUJBLBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NOC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , also known by its CAS number 721964-51-8 , is a member of the triazole class of compounds. This article delves into its biological activities, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18FN5O2SC_{21}H_{18}FN_{5}O_{2}S, with a molecular weight of 423.46 g/mol . The structure features a triazole ring that is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain triazolethiones exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, respectively . The mechanism may involve the inhibition of specific metabolic pathways crucial for cancer cell survival.

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. Research indicates that derivatives can inhibit the growth of pathogenic bacteria effectively. A related study found that some triazole derivatives demonstrated good antibacterial activity compared to standard antibiotics .

Neuropharmacological Effects

The neuropharmacological profile of triazoles has been explored in the context of anticonvulsant activity. A systematic review indicated that triazole derivatives could modulate neurotransmitter systems and exhibit protective effects against seizures . This suggests potential applications in treating epilepsy and other neurological disorders.

Synthesis and Evaluation

A notable study synthesized various triazole derivatives, including the target compound, and evaluated their biological activity. The synthesized compounds were screened against a panel of cancer cell lines (MCF-7 and Bel-7402), revealing promising results for several derivatives .

Mechanistic Insights

Mechanistic studies have shown that the biological activity of these compounds may be attributed to their ability to interact with specific cellular targets such as enzymes involved in cell proliferation and survival pathways . For example, inhibition of phosphodiesterase (PDE) enzymes has been linked to enhanced cardiac contractility in experimental models .

Data Summary

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialVarious PathogensVariable
AnticonvulsantSeizure ModelsNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the triazolopyridazine core, aryl groups, and acetamide tails. Below is a comparative analysis based on substituent effects and available

Structural and Functional Group Comparisons

Compound ID/Name Core Structure Position 3 Substituent Position 6 Substituent Acetamide Tail Key Differences vs. Target Compound
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 4-ethoxyphenyl -S- linkage N-(5-methylisoxazol-3-yl) Reference
894049-45-7/2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine 4-methoxyphenyl -S- linkage Unsubstituted acetamide Smaller alkoxy group (methoxy vs. ethoxy)
894037-84-4/2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine 4-chlorophenyl -S- linkage Unsubstituted acetamide Electron-withdrawing Cl vs. electron-donating ethoxy
891117-12-7/2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-methyl Phenyl group N-(4-substituted phenyl) Methyl at position 3; lacks thioether linkage
877656-68-3/2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide Benzofuropyrimidine Phenyl 2,4-dioxo Unsubstituted acetamide Different core (benzofuropyrimidine vs. triazolopyridazine)

Preparation Methods

Formation of theTriazolo[4,3-b]pyridazine Skeleton

The triazolopyridazine core is typically synthesized via cyclization of hydrazine derivatives. A validated approach involves:

Step 1: Preparation of 3-Chloro-6-hydrazinylpyridazine
3,6-Dichloropyridazine is treated with hydrazine hydrate in ethanol at 80°C, selectively substituting the 6-chloro position with hydrazine.

Step 2: Condensation with 4-Ethoxybenzaldehyde
The hydrazine group reacts with 4-ethoxybenzaldehyde in ethanol under acidic conditions to form a hydrazone intermediate. This step is analogous to the synthesis of 3-(4-substituted phenyl)triazolopyridazines reported in PMC11420776.

Step 3: Cyclization to Triazolopyridazine
Heating the hydrazone intermediate with FeCl₃ in ethanol induces cyclization, yielding 3-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl chloride.

Functionalization at the 6-Position

The 6-chloro substituent is replaced via nucleophilic aromatic substitution (NAS) to introduce the thiol group:

Step 4: Thiolation with Thiourea
Reacting the 6-chloro intermediate with thiourea in refluxing ethanol generates the 6-mercapto derivative. This method mirrors the synthesis of thioether-containing triazolopyridazines described in PubChem CID 7118258.

Synthesis of the N-(5-Methylisoxazol-3-yl)acetamide Side Chain

Preparation of 5-Methylisoxazol-3-amine

5-Methylisoxazol-3-amine is commercially available but can be synthesized via:

  • Cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by chlorination and amination.

Acetylation with Bromoacetyl Bromide

Step 5: Formation of N-(5-Methylisoxazol-3-yl)-2-bromoacetamide
5-Methylisoxazol-3-amine reacts with bromoacetyl bromide in dichloromethane under basic conditions (e.g., triethylamine).

Step 6: Thiolation of the Bromoacetamide
The bromo group is displaced by treatment with thiourea in ethanol, yielding N-(5-methylisoxazol-3-yl)-2-mercaptoacetamide.

Coupling of Fragments via Thioether Formation

Nucleophilic Aromatic Substitution (NAS)

Step 7: Thioether Bond Formation
The 6-mercapto-triazolopyridazine reacts with N-(5-methylisoxazol-3-yl)-2-bromoacetamide in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds at 60–80°C for 12–24 hours, analogous to procedures for related thioether-linked triazolopyridazines.

Optimization and Characterization

Reaction Conditions and Yields

Step Reaction Conditions Yield (%)
1 Hydrazine substitution Ethanol, 80°C, 6 h 85
2 Hydrazone formation Ethanol, HCl, reflux, 4 h 78
3 Cyclization FeCl₃, ethanol, 80°C, 3 h 70
4 Thiolation Thiourea, ethanol, 6 h 65
7 NAS coupling DMF, K₂CO₃, 80°C, 24 h 60

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.42 (d, J = 9.8 Hz, 1H, triazolopyridazine-H), 7.89–7.83 (m, 2H, aromatic-H), 6.95 (d, J = 9.8 Hz, 1H, triazolopyridazine-H), 6.32 (s, 1H, isoxazole-H), 3.78 (s, 2H, SCH₂CO), 2.31 (s, 3H, CH₃-isoxazole).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N triazole), 1245 cm⁻¹ (C-O-C ethoxy).

Alternative Synthetic Routes

Direct Coupling via Mercaptoacetamide

An alternative strategy involves pre-forming the mercaptoacetamide side chain and performing NAS on the 6-chloro-triazolopyridazine:

  • Advantages : Fewer steps, higher atom economy.
  • Challenges : Stability of the mercapto group during storage.

Use of Mitsunobu Conditions

For oxygen-sensitive intermediates, the Mitsunobu reaction (DEAD, PPh₃) could couple hydroxyl-containing intermediates with thiols, though this is less common for aromatic systems.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodology:

  • Key Steps:
    • Core Formation: Cyclization of hydrazine derivatives with 4-ethoxybenzaldehyde to form the triazolo[4,3-b]pyridazine core .
    • Thioether Linkage: Reaction with thioglycolic acid derivatives under basic conditions (e.g., NaH in DMF) .
    • Amide Coupling: Use of coupling agents (e.g., HATU/DIPEA) to attach the 5-methylisoxazole moiety .
  • Critical Variables:
    • Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
    • Catalysts: Pd-mediated cross-coupling for aryl substitutions (if applicable) .
    • Temperature: Controlled heating (60–80°C) minimizes side reactions .

Table 1: Synthesis Optimization Examples

StepConditionsYield (%)Purity (%)Reference
Core CyclizationDMF, 80°C, 12h6590
Thioether FormationNaH/THF, RT, 6h7288
Amide CouplingHATU/DIPEA, DCM, 24h5895

Q. Which analytical techniques are most effective for structural characterization?

Methodology:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assigns proton environments (e.g., triazole protons at δ 8.2–8.5 ppm; isoxazole methyl at δ 2.4 ppm) .
  • Mass Spectrometry (MS):
    • HRMS: Confirms molecular ion ([M+H]+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy:
    • Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • HPLC: Monitors purity (>95% for biological assays) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodology:

  • Enzyme Inhibition Assays:
    • Kinase/Protease Targets: Fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Antimicrobial Testing:
    • MIC Determination: Broth microdilution against Gram-positive/negative bacteria .
  • Cytotoxicity Profiling:
    • MTT Assay: IC50 values in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to improve target affinity?

Methodology:

  • Substituent Variation:
    • Triazole Core: Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., -Cl, -F) to enhance binding .
    • Thioacetamide Chain: Modify chain length (e.g., ethylene vs. propylene) to optimize steric fit .

Table 2: SAR Trends for Analogues

Substituent (R)PositionActivity (IC50 nM)TargetReference
4-EthoxyTriazole120Kinase X
4-ChloroTriazole85Kinase X
5-MethylIsoxazole150Protease Y

Q. What strategies validate hypothesized biological targets (e.g., enzyme/receptor binding)?

Methodology:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (KD values) for target proteins .
  • X-ray Crystallography: Resolves ligand-protein interactions (e.g., hydrogen bonds with catalytic residues) .
  • CRISPR Knockout Models: Confirms target dependency in cellular assays .

Q. How are contradictions in biological data resolved (e.g., varying IC50 across studies)?

Methodology:

  • Orthogonal Assays: Validate activity using alternate methods (e.g., SPR vs. enzymatic assays) .
  • Batch Reproducibility: Re-synthesize compound to rule out impurity effects .
  • Meta-Analysis: Compare data across studies with standardized protocols (e.g., cell line authentication) .

Q. What approaches bridge in vitro potency to in vivo efficacy?

Methodology:

  • Pharmacokinetic (PK) Profiling:
    • Microsomal Stability: Assess metabolic clearance (e.g., t1/2 > 2h for viable candidates) .
    • Plasma Protein Binding: Equilibrium dialysis to measure free fraction .
  • Xenograft Models: Dose-response studies in immunocompromised mice .

Q. How is metabolic stability assessed during lead optimization?

Methodology:

  • Liver Microsomal Assays: Incubate with NADPH to measure CYP450-mediated degradation .
  • Reactive Metabolite Screening: Trapping studies with glutathione (GSH) .
  • PAMPA: Predicts blood-brain barrier permeability .

Q. What crystallographic techniques elucidate binding modes for structure-based design?

Methodology:

  • Single-Crystal X-ray Diffraction: Resolves 3D conformation of ligand-protein complexes .
  • Cryo-EM: For large, flexible targets (e.g., membrane receptors) .

Q. How do computational methods guide synthetic prioritization?

Methodology:

  • Molecular Docking: Screens virtual libraries against target pockets (e.g., Glide/SP scoring) .
  • MD Simulations: Predicts binding stability over 100-ns trajectories .
  • QSAR Models: Links physicochemical descriptors (e.g., logP, PSA) to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.